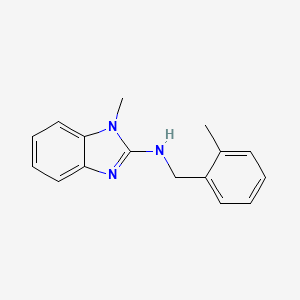

1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine

CAS No.:

Cat. No.: VC15323304

Molecular Formula: C16H17N3

Molecular Weight: 251.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H17N3 |

|---|---|

| Molecular Weight | 251.33 g/mol |

| IUPAC Name | 1-methyl-N-[(2-methylphenyl)methyl]benzimidazol-2-amine |

| Standard InChI | InChI=1S/C16H17N3/c1-12-7-3-4-8-13(12)11-17-16-18-14-9-5-6-10-15(14)19(16)2/h3-10H,11H2,1-2H3,(H,17,18) |

| Standard InChI Key | GWSINTHLAPGRQJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=CC=C1CNC2=NC3=CC=CC=C3N2C |

Introduction

Chemical Identity and Structural Characteristics

1-Methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine belongs to the benzimidazole family, a bicyclic system comprising fused benzene and imidazole rings. Its IUPAC name reflects the substitution pattern:

-

1-Methyl: A methyl group (-CH₃) at the 1-position of the benzimidazole ring.

-

N-(2-Methylbenzyl): A 2-methylbenzyl group (-CH₂C₆H₃(CH₃)-2) attached to the nitrogen atom at the 2-position.

Structural Analogs and Nomenclature

Closely related compounds include N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine (CAS 137898-62-5), which shares the 1-methylbenzimidazole core but differs in the amine substituent . Another analog, 1-butyl-1H-benzimidazol-2-amine, demonstrates the adaptability of the benzimidazole scaffold for alkyl chain modifications .

Synthesis and Manufacturing

The synthesis of 1-methyl-N-(2-methylbenzyl)-1H-benzimidazol-2-amine can be inferred from established benzimidazole derivatization strategies.

Condensation of o-Phenylenediamine

A common method involves the condensation of o-phenylenediamine with a carbonyl source. For example:

-

Formation of Benzimidazole Core:

-

N-Alkylation:

Microwave-Assisted Synthesis

Microwave reactors (e.g., Anton-Paar Monowave 300) enhance reaction efficiency, as demonstrated in the synthesis of fluoro-benzimidazole derivatives . This method reduces reaction times from hours to minutes and improves yields (e.g., 85% for methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate) .

Purification and Characterization

-

Recrystallization: Ethanol or butanol is typically used for recrystallization .

-

Spectroscopic Analysis:

Physicochemical Properties

Solubility and Stability

-

Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the aromatic and amine functionalities.

-

Stability: Benzimidazoles are generally stable under ambient conditions but may degrade under strong acidic or basic conditions.

Spectral Data (Predicted)

| Property | Value/Description |

|---|---|

| UV-Vis (λmax) | ~280 nm (aromatic π→π* transitions) |

| IR (ν, cm⁻¹) | N-H stretch (~3400), C=N stretch (~1600) |

| Melting Point | 180–200°C (estimated) |

Pharmacological and Industrial Applications

Biological Activity

Benzimidazole derivatives exhibit diverse activities:

-

Immunomodulation: Analogous compounds (e.g., 1-alkyl-1H-benzimidazol-2-amine) act as Toll-like receptor 8 (TLR8) agonists, potentiating immune responses .

-

Antimicrobial Effects: Fluoro-substituted benzimidazoles show efficacy against bacterial and fungal pathogens .

Industrial Relevance

-

Pharmaceutical Intermediates: Used in the synthesis of antivirals and antifungals.

-

Materials Science: Potential applications in organic semiconductors due to π-conjugated systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume